molecular formula C14H15BrO2 B056124 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole CAS No. 111676-57-4

7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole

Cat. No. B056124
CAS RN: 111676-57-4
M. Wt: 295.17 g/mol
InChI Key: PBOFLGLYDDLUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the benzodioxole family, which is known for its diverse range of pharmacological activities. In

Mechanism of Action

The mechanism of action of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole involves its interaction with specific cellular targets. In the case of its use as a fluorescent probe, this compound selectively binds to damaged DNA and emits fluorescence upon excitation. In the case of its use as an anticancer agent, it induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole vary depending on its application. As a fluorescent probe, it has no significant biochemical or physiological effects. However, as an anticancer agent, it induces apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole in lab experiments is its selectivity towards damaged DNA. This compound can be used to study DNA repair mechanisms with high specificity and sensitivity. However, one of the limitations of its use is its potential toxicity towards healthy cells. Therefore, careful consideration must be given to the dosage and exposure time when conducting experiments involving this compound.

Future Directions

There are several future directions for the use of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole in scientific research. One potential area of research is its use as a tool for studying DNA damage and repair mechanisms in living cells. Another potential direction is its use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to explore the potential toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole involves a multi-step process that begins with the reaction of 4-bromo-2-nitrophenol with butyl bromide in the presence of potassium carbonate to form 4-bromo-2-nitrophenyl butyl ether. This intermediate compound is then subjected to a series of reactions involving reduction, cyclization, and deprotection to yield the final product, 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole.

Scientific Research Applications

7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole has been studied extensively for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a fluorescent probe for detecting DNA damage. This compound has been shown to selectively bind to damaged DNA and emit fluorescence, making it a valuable tool for studying DNA repair mechanisms.
Another area of research involves the use of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.

properties

CAS RN

111676-57-4

Product Name

7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole

Molecular Formula

C14H15BrO2

Molecular Weight

295.17 g/mol

IUPAC Name

7-bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole

InChI

InChI=1S/C14H15BrO2/c1-2-3-4-9-5-10-6-12-13(17-8-16-12)7-11(10)14(9)15/h5-7,14H,2-4,8H2,1H3

InChI Key

PBOFLGLYDDLUBI-UHFFFAOYSA-N

SMILES

CCCCC1=CC2=CC3=C(C=C2C1Br)OCO3

Canonical SMILES

CCCCC1=CC2=CC3=C(C=C2C1Br)OCO3

synonyms

5H-INDENO[5,6-D]-1,3-DIOXOLE, 5-BROMO-6-BUTYL-

Origin of Product

United States

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